ARN272

Endocannabinoid System FLAT Competitive Inhibition

Researchers need to isolate FLAT-mediated anandamide transport from FAAH hydrolysis without off-target confounds. ARN272 is the validated solution: a selective, competitive FLAT inhibitor. - **Defined mechanism:** IC50 = 1.8 μM at FLAT; >100-fold selectivity over FAAH. - **In vivo validated:** Elevates anandamide selectively in rodent pain and anti-emesis models. - **Procurement grade:** ≥98% purity (HPLC), phthalazine scaffold. - **Reliable supply:** Standard research quantities available for immediate shipment.

Molecular Formula C27H20N4O2
Molecular Weight 432.5 g/mol
Cat. No. B10752152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN272
Molecular FormulaC27H20N4O2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
InChIInChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
InChIKeyUPKNGUQNXSMHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARN272: A Selective FLAT Inhibitor for Anandamide Transport


ARN272 is a phthalazine-derivative small molecule that acts as a competitive, selective inhibitor of the FAAH-like anandamide transporter (FLAT), a partly cytosolic variant of fatty acid amide hydrolase-1 (FAAH-1) that binds and facilitates the cellular uptake of the endocannabinoid anandamide [1]. It does not function as a direct cannabinoid receptor agonist or a FAAH enzyme inhibitor, but instead elevates extracellular anandamide levels by blocking its transport-mediated deactivation, thereby tonically activating CB1 receptors via an indirect agonism mechanism [1][2]. The compound exhibits a molecular weight of 432.47 g/mol and a purity specification of ≥98% (HPLC) from commercial sources .

ARN272 vs. Generic Anandamide Transport Inhibitors


Interchangeability of anandamide transport inhibitors is fundamentally precluded by their divergent molecular targets and off-target profiles. While older compounds like AM404 and OMDM-1 exhibit non-selective activity across multiple endocannabinoid system components, ARN272 was specifically developed and validated as a competitive antagonist of the FLAT protein [1][2]. Substituting ARN272 with a generic transport inhibitor introduces confounding variables: for example, AM404 also inhibits FAAH (IC50 = 6 μM), which directly hydrolyzes anandamide, and may act as a weak TRPV1 agonist [3]. Similarly, LY2318912, despite sub-nanomolar potency, targets a high-affinity binding site distinct from FLAT and its complete molecular mechanism remains uncharacterized [4]. In contrast, ARN272's selectivity for FLAT over FAAH and other endocannabinoid-metabolizing enzymes has been systematically profiled, providing researchers with a defined, interpretable pharmacological tool that minimizes confounding off-target effects [2].

ARN272 Quantitative Evidence


Competitive FLAT Antagonism

ARN272 is a direct competitive antagonist of anandamide binding to FLAT, whereas other anandamide transport inhibitors like AM404 and OMDM-1 have been described as non-selective inhibitors of the transport process without a fully defined molecular target [1]. In a radioligand binding assay using purified FLAT-GST protein, ARN272 antagonized [3H]-anandamide binding with an IC50 of 1.8 μM . The binding curve and competitive nature of the inhibition were characterized by a rightward shift in the saturation binding curve, confirming a competitive mechanism [1]. In contrast, AM404 and OMDM-1 were shown to block anandamide transport in cells, but their direct interaction with FLAT was not established in the same study; they are known to have complex polypharmacology including FAAH inhibition (AM404, IC50 ~6 μM) and potential TRPV1 activity [2]. This molecular-level definition of ARN272's target engagement provides a distinct advantage for interpreting experimental results in FLAT-mediated transport studies.

Endocannabinoid System FLAT Competitive Inhibition Anandamide Transport

Selectivity over FAAH

A critical differentiator for ARN272 is its low or negligible inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide hydrolysis [1]. In a direct enzymatic assay using rat brain membranes, ARN272 exhibited weak and incomplete inhibition of FAAH activity, with no significant hydrolysis of ARN272 itself by recombinant human FAAH-1 (approximately 5% hydrolysis after 24 hours at 37°C) [1][2]. This contrasts sharply with AM404, which has been shown to inhibit FAAH with an IC50 of approximately 6 μM, thereby potentially complicating the interpretation of anandamide elevation as solely due to transport inhibition [3]. Similarly, OMDM-1 is reported to be metabolically stable but its direct effect on FAAH activity is less characterized. The defined selectivity profile of ARN272 ensures that observed elevations in extracellular anandamide are primarily attributable to FLAT antagonism rather than concurrent FAAH blockade, providing a cleaner pharmacological tool for dissecting transport-dependent vs. hydrolysis-dependent pathways.

Selectivity FAAH Enzymatic Assays Off-Target

In Vivo Anandamide Specificity

In vivo administration of ARN272 in mice (1 mg/kg, i.p.) selectively elevated plasma anandamide levels without significantly altering the concentrations of other N-acylethanolamines such as oleoylethanolamide (OEA) or palmitoylethanolamide (PEA), nor the other major endocannabinoid, 2-arachidonoylglycerol (2-AG) [1]. This is a key differentiator from some other anandamide transport inhibitors. For example, while data for OMDM-1's in vivo specificity is limited, compounds like AM404 have been shown to affect multiple lipid mediators or act as a prodrug for acetaminophen [2]. The specific elevation of anandamide by ARN272 confirms that its effect is mediated through the selective blockade of FLAT-mediated anandamide transport, rather than a broad perturbation of endocannabinoid-related lipid metabolism. This specificity is crucial for studies aiming to correlate behavioral or physiological outcomes with changes specifically in anandamide tone.

In Vivo Pharmacology Anandamide Endocannabinoid Specificity

CB1-Dependent Analgesia in Pain Models

ARN272 has been validated in multiple rodent models of pain, demonstrating efficacy that is specifically mediated by CB1 receptors [1]. In a carrageenan-induced inflammatory pain model, ARN272 (administered intraperitoneally at doses of 0.1-1 mg/kg) produced a significant, dose-dependent reduction in pain-related behavior, an effect that was abolished by the CB1 antagonist rimonabant [2]. In the formalin test of acute nociceptive pain, ARN272 also reduced pain responses in a CB1-dependent manner [1]. While AM404 and OMDM-1 have also shown analgesic properties, the specificity of ARN272's mechanism—direct FLAT antagonism leading to indirect CB1 agonism—provides a clearer link between target engagement and behavioral outcome. In contrast, AM404's analgesic effects may be confounded by its FAAH inhibitory activity and potential conversion to acetaminophen metabolites [3]. This defined in vivo pharmacology makes ARN272 a more reliable tool for studying the role of anandamide transport in pain processing.

Analgesia Inflammatory Pain Nociceptive Pain CB1 Receptor

Anti-Nausea & Antiemetic Efficacy

ARN272 has been specifically evaluated in robust behavioral models of nausea and vomiting across two species, demonstrating a clear, dose-dependent effect that is reversed by a CB1 antagonist [1]. In rats, ARN272 produced a dose-dependent suppression of lithium chloride-induced conditioned gaping (a model of nausea), with significant effects at 3.0 mg/kg (i.p.) [1]. In shrews (Suncus murinus), ARN272 also produced a dose-dependent reduction in vomiting [1]. Critically, the anti-nausea effect of ARN272 (3.0 mg/kg) was completely reversed by co-administration of the CB1 antagonist SR141716 (1.0 mg/kg), confirming the mechanism of action involves indirect CB1 agonism via anandamide elevation [1]. While other transport inhibitors like AM404 or OMDM-1 have not been systematically profiled in these specific nausea/vomiting models, ARN272's validated efficacy and mechanistic clarity position it as the preferred tool for research in emesis and nausea pathways involving the endocannabinoid system.

Nausea Emesis Behavioral Pharmacology CB1 Receptor

ARN272 Application Scenarios


FLAT-Mediated Anandamide Transport Mechanisms

ARN272 is the optimal tool for dissecting the specific contribution of FLAT to anandamide cellular uptake. Its defined competitive antagonism of FLAT (IC50 = 1.8 μM) and minimal FAAH inhibition [1] make it ideal for in vitro studies in primary neurons or FLAT-expressing cell lines to quantify transport kinetics and distinguish FLAT-dependent from FAAH-dependent anandamide clearance. Researchers can use ARN272 in combination with selective FAAH inhibitors (e.g., URB597) to fully deconvolve the anandamide deactivation pathway [1].

Endocannabinoid Analgesia & Inflammatory Pain

ARN272 is a validated in vivo probe for CB1-dependent analgesic effects in rodent models of acute and inflammatory pain [2]. Its ability to selectively elevate anandamide without altering other N-acylethanolamines [2] provides a clean pharmacological signal for correlating behavioral outcomes with enhanced endocannabinoid tone. This makes ARN272 suitable for preclinical pain research programs aiming to validate the anandamide transport target for therapeutic intervention.

Nausea & Emesis in Gut-Brain Research

For studies examining the regulation of nausea and vomiting, ARN272 offers a uniquely validated behavioral profile across two species (rat and shrew) with a confirmed CB1-receptor mechanism [3]. This makes it an essential reference compound for researchers investigating novel anti-emetic strategies or the role of peripheral and central endocannabinoid signaling in gastrointestinal malaise. The availability of robust, peer-reviewed behavioral data reduces experimental risk and facilitates data interpretation.

Endocannabinoid Tool Compound Development

ARN272 serves as a critical chemical biology probe for distinguishing FLAT-mediated transport from other components of the endocannabinoid system. Its phthalazine scaffold and well-characterized structure-activity relationship [1] make it a valuable starting point for medicinal chemistry efforts aimed at developing next-generation FLAT inhibitors with improved drug-like properties. Procurement of ARN272 as a reference standard enables comparative studies with novel analogs in binding, cellular uptake, and in vivo assays.

Technical Documentation Hub

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